[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate is an organic compound that features both an ester and an amide functional group
Vorbereitungsmethoden
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Analyse Chemischer Reaktionen
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorobenzoic acid and 2-(N-methylanilino)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate include:
[2-(N-methylanilino)-2-oxoethyl] benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[2-(N-methylanilino)-2-oxoethyl] 4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, potentially altering its chemical properties and interactions.
[2-(N-methylanilino)-2-oxoethyl] 3-chlorobenzoate: Substitutes the fluorine atom with chlorine, which may change its reactivity and biological effects.
Eigenschaften
CAS-Nummer |
391258-80-3 |
---|---|
Molekularformel |
C16H14FNO3 |
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-18(14-8-3-2-4-9-14)15(19)11-21-16(20)12-6-5-7-13(17)10-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
CVLFUAJWNXIEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Löslichkeit |
32 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.